2-(氨甲基)-1,3-噻唑-4-羧酸

描述

Synthesis Analysis

The synthesis of derivatives of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid involves several chemical reactions that allow for the creation of novel compounds with potential biological activities. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, with their structures confirmed by various spectroscopic methods. These derivatives exhibited good fungicidal and antivirus activities, demonstrating the compound's versatility in synthesis and application in bioactive compounds (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid derivatives has been extensively studied using crystallography and spectroscopy. For example, Kennedy et al. (1999) reported on the crystal structure of a methyl ester derivative, providing insights into its molecular conformation and intermolecular interactions (Kennedy et al., 1999).

Chemical Reactions and Properties

The reactivity of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid allows for the formation of various derivatives through chemical reactions such as nucleophilic substitution, condensation, and cyclization. These reactions are pivotal in modifying the compound to enhance its biological activity or to incorporate it into more complex molecules. Baker and Williams (2003) demonstrated the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated nucleophilic displacement, showcasing the compound's versatility in chemical synthesis (Baker & Williams, 2003).

Physical Properties Analysis

The physical properties of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid and its derivatives, such as melting points, solubility, and crystal structure, play a significant role in their application and handling. These properties are determined through experimental techniques and contribute to our understanding of the compound's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are crucial for the practical use of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid. Studies such as those by Zhuo-qiang (2009) on the improved synthesis of related compounds highlight the importance of understanding these chemical properties to optimize synthesis routes and enhance the compound's utility (Zhuo-qiang, 2009).

科学研究应用

构象性质和X射线结构

已对2-(氨甲基)-1,3-噻唑-4-羧酸进行了结构和构象性质的研究。已确定了该化合物衍生物的X射线晶体结构,为其分子构型和稳定性提供了见解。在HF和DFT水平进行了先进的从头算计算,以进一步了解这些性质,揭示了这些化合物的能量更稳定的构象和旋转势垒(Kaiser et al., 2000)。

合成和生物活性

另一个重要的研究领域是合成2-(氨甲基)-1,3-噻唑-4-羧酸的新衍生物及其生物活性。已设计、合成和评估了一系列这些衍生物,用于真菌杀菌和抗病毒效果等活性。一些化合物显示出有希望的结果,对各种真菌和病毒表现出良好的活性(Fengyun et al., 2015)。

化学合成技术

正在研究合成2-(氨甲基)-1,3-噻唑-4-羧酸酯衍生物的新方法。已探索了超声和热介导的亲核置换等技术,为这些化合物提供了高效的合成方法(Baker & Williams, 2003)。

抗菌研究

已合成并测试了2-(氨甲基)-1,3-噻唑-4-羧酸的衍生物的抗菌性能。研究表明,这些化合物表现出不同程度的抗菌活性,使它们成为抗微生物应用的潜在候选物(Dulaimy et al., 2017)。

不同条件下的结构分析

已在包括有机溶剂和水溶液在内的各种环境中对含有4-氨基(甲基)-1,3-噻唑-5-羧酸的寡聚物进行了结构分析,这些研究有助于了解这些分子在不同条件下的稳定性和行为(Mathieu et al., 2013)。

作用机制

Target of Action

The primary targets of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development .

Mode of Action

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target .

Biochemical Pathways

The compound affects the hydrogen flow and activated enzymes in different conditions . The substrate-driven ordering of amino acid 2H-enrichment can be explained by the flow of hydrogen and activated enzymes in the different conditions .

Pharmacokinetics

The pharmacokinetics of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid are influenced by the pH of the environment . The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are likely to be pH-dependent .

Result of Action

The molecular and cellular effects of the compound’s action involve promoting bacterial membrane permeability . This allows antibiotics to reach their intracellular target, thereby enhancing the effectiveness of the antibiotics .

Action Environment

The action, efficacy, and stability of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid are influenced by environmental factors such as pH . The compound can accept more protons from its surroundings, leading to a stronger proton sponge effect . This effect is considerably accelerated at physiological pH , suggesting that the compound’s action is more effective in environments with a pH close to that of the human body.

属性

IUPAC Name |

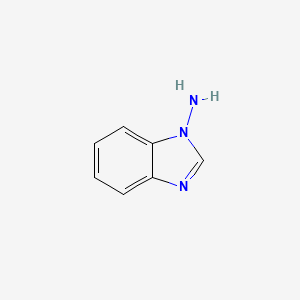

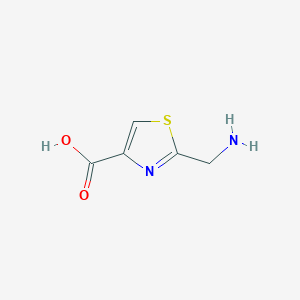

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRUXCDSGNCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329651 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

25438-22-6 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。